(3-Ethylphenyl)(trimethyl)silane
Description
Historical Context of Organosilicon Compounds in Chemical Research
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts first synthesized tetraethylsilane. wikipedia.orgsbfchem.com This pioneering work laid the foundation for a field that would witness exponential growth in the 20th century, largely propelled by the extensive research of Frederic Kipping, who is often regarded as the father of silicone chemistry. wikipedia.org Kipping's work, spanning several decades, introduced the term "silicone" and demonstrated the synthesis of a wide array of alkyl and arylsilanes using Grignard reagents, a method that remains fundamental in the field. wikipedia.orgrichsilicone.com The subsequent development of the "direct process" for the industrial production of organochlorosilanes by Eugene G. Rochow in the 1940s marked a significant milestone, making these versatile compounds readily available for commercial applications. longdom.org This era also saw the burgeoning of silicone polymers, which found critical use as thermal insulation, lubricants, and sealing materials, particularly during World War II. sbfchem.com
Significance of Arylsilanes in Contemporary Chemical Synthesis and Materials Science
Arylsilanes, a specific class of organosilanes where a silicon atom is directly bonded to an aromatic ring, are of paramount importance in modern chemistry. They serve as fundamental raw materials for the synthesis of advanced silicone materials, including phenylsilicone resins and oils, which are utilized in sectors like electronics and aerospace. researchgate.net In the realm of organic synthesis, arylsilanes are valued as versatile intermediates. They participate in a variety of cross-coupling reactions, such as the Hiyama coupling, and are instrumental in the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org Their application extends to the synthesis of complex molecules, including pharmaceuticals and polymers. researchgate.net Furthermore, the unique properties of arylsilanes make them suitable for modifying the surfaces of materials, enhancing adhesion, and providing corrosion resistance. researchgate.net
Structural Peculiarities and Electronic Characteristics of (3-Ethylphenyl)(trimethyl)silane within the Organosilane Family
This compound possesses a distinct molecular architecture that dictates its reactivity and physical properties. The central feature is the silicon-carbon (Si-C) bond linking the trimethylsilyl (B98337) group (-Si(CH₃)₃) to the 3-ethylphenyl group. The silicon atom, being less electronegative than carbon, imparts a degree of polarity to the Si-C bond.
The trimethylsilyl group is known to exert a weak electron-donating inductive effect on the phenyl ring. This is a consequence of the lower electronegativity of silicon (1.90) compared to carbon (2.55). This electron donation can influence the reactivity of the aromatic ring in electrophilic substitution reactions. The ethyl group at the meta position also contributes to the electronic landscape of the molecule through its own inductive and hyperconjugative effects. The combination of these substituents on the phenyl ring results in a unique electronic distribution that can be probed by spectroscopic techniques and harnessed for specific chemical transformations.
Overview of Research Trajectories Involving Organosilanes and Their Derivatives
Current research in organosilane chemistry is multifaceted and continues to expand into new territories. A significant focus lies in the development of novel and more efficient catalytic methods for the synthesis of organosilanes, including C-H bond silylation, which offers a more atom-economical approach. researchgate.net The application of organosilanes as reagents and intermediates in organic synthesis remains a vibrant area of investigation, with ongoing efforts to discover new reactions and expand the scope of existing ones. rsc.org
In materials science, research is directed towards the design and synthesis of novel organosilane-based polymers and hybrid materials with tailored properties for applications in electronics, photonics, and coatings. mdpi.com The ability of organosilanes to modify surfaces and create durable, functional coatings is being explored for a wide range of applications, from anti-corrosion layers to biocompatible surfaces. researchgate.net
Scope and Objectives of Research on this compound
While extensive research has been conducted on the broader class of arylsilanes, specific, in-depth studies on this compound appear to be limited in publicly available literature. The primary objectives for future research on this compound would logically include:
Detailed Synthesis and Characterization: The development and optimization of synthetic routes to this compound, accompanied by a thorough characterization of its physical and spectroscopic properties (NMR, IR, Mass Spectrometry).
Exploration of Reactivity: A systematic investigation of its reactivity in various chemical transformations, particularly in cross-coupling reactions and functional group modifications, to establish its utility as a synthetic building block.
Materials Science Applications: An exploration of its potential as a monomer or modifier in the creation of new polymers and materials, leveraging the properties imparted by the ethyl and trimethylsilyl substituents.
Computational Studies: Theoretical calculations to further elucidate its electronic structure, reactivity, and potential for interaction with other molecules and surfaces.
Interactive Data Table: Properties of this compound
| Property | Value |
| Chemical Formula | C₁₁H₁₈Si |
| Molecular Weight | 178.35 g/mol |
| IUPAC Name | This compound |
| CAS Number | 17988-51-1 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17988-51-1 |
|---|---|
Molecular Formula |
C11H18Si |
Molecular Weight |
178.35 g/mol |
IUPAC Name |
(3-ethylphenyl)-trimethylsilane |
InChI |
InChI=1S/C11H18Si/c1-5-10-7-6-8-11(9-10)12(2,3)4/h6-9H,5H2,1-4H3 |
InChI Key |
FELSTKDGTRMWFI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for 3 Ethylphenyl Trimethyl Silane and Its Analogues
Hydrosilylation Reactions in the Synthesis of Arylsilanes
Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond like a carbon-carbon double bond, stands as a direct and atom-economical method for synthesizing organosilicon compounds. pku.edu.cn For the synthesis of (3-Ethylphenyl)(trimethyl)silane, this involves the hydrosilylation of 3-ethylstyrene. The success of this reaction is highly dependent on the catalyst and conditions employed to control the regioselectivity of the addition.
Catalytic Systems for Regioselective Hydrosilylation
The regiochemical outcome of the hydrosilylation of styrenic compounds is a critical aspect, leading to either the branched (Markovnikov addition) or the linear (anti-Markovnikov addition) product. The synthesis of this compound requires the anti-Markovnikov addition of a trimethylsilyl (B98337) group to the terminal carbon of the vinyl group of 3-ethylstyrene.
Transition metal complexes are extensively used to catalyze this transformation, with platinum, palladium, and iron being prominent examples. Platinum-based catalysts, such as Karstedt's catalyst, are widely used in the organosilicon industry, though they can sometimes promote side reactions like isomerization. mdpi.com Palladium complexes have also been shown to be effective, particularly for asymmetric hydrosilylation. nih.gov
Recent advancements have focused on earth-abundant and less toxic metals like iron. Iron-based catalysts, often in combination with specific ligands, have demonstrated high activity and selectivity in the hydrosilylation of styrenes. researchgate.net Furthermore, transition-metal-free approaches have been developed. A notable example employs cesium fluoride (B91410) (CsF) and hexamethyldisilane (B74624) in dimethyl sulfoxide (B87167) (DMSO), which facilitates an exclusive anti-Markovnikov formal hydrotrimethylsilylation of styrenes. pku.edu.cn This system generates a silyl (B83357) anion in situ, which then adds to the alkene, offering a greener alternative to traditional metal catalysis. pku.edu.cn
Table 1: Comparison of Catalytic Systems for Styrene (B11656) Hydrosilylation This table is interactive and allows for sorting and filtering of the data.
| Catalyst System | Substrate | Silane (B1218182) Source | Selectivity | Key Features | Reference |
|---|---|---|---|---|---|
| CsF/Hexamethyldisilane | Styrenes | Hexamethyldisilane | Anti-Markovnikov | Transition-metal-free, uses a safe silane source. | pku.edu.cn |
| Iron pivalate (B1233124) / Isocyanide | Styrene derivatives | Hydrosiloxanes | High | Utilizes earth-abundant iron, side reactions suppressed. | researchgate.net |
| Palladium / Chiral Ligands | Styrene | Trichlorosilane | Markovnikov (chiral) | High enantioselectivity for branched products. | nih.govwikipedia.org |
| Platinum (Karstedt's) | Alkenes/Styrene | Various Hydrosilanes | Varies | Widely used industrially, can cause isomerization. | mdpi.com |
Ligand Effects on Hydrosilylation Efficiency and Selectivity
The ligands coordinated to the metal center play a pivotal role in dictating the outcome of the hydrosilylation reaction. By modifying the steric and electronic properties of the catalyst, ligands can enhance reaction rates, improve yields, and, most importantly, control selectivity.
For instance, in palladium-catalyzed asymmetric hydrosilylation of styrene, chiral monophosphine ligands like (R)-2-bis[3,5-bis(trifluoromethyl)phenyl]phosphino-1,1'-binaphthyl were found to induce very high enantioselectivity (up to 98% ee). nih.gov The electronic properties and steric bulk of the ligand are crucial for achieving this high level of stereocontrol.
In iron and cobalt-catalyzed systems, isocyanide ligands have proven effective. researchgate.net N-heterocyclic carbenes (NHCs) have also emerged as a significant class of ligands. The steric hindrance of the NHC ligand can determine whether the reaction proceeds via hydrosilylation or a competing dehydrogenative silylation pathway. researchgate.net For example, in the hydrosilylation of allenes, bulky NHC ligands can completely switch the regioselectivity of the reaction. acs.org
Mechanistic Pathways of Hydrosilylation for Aromatic Alkenes
The most widely accepted mechanism for transition-metal-catalyzed hydrosilylation is the Chalk-Harrod mechanism . mdpi.comwikipedia.org This catalytic cycle generally involves three key steps:
Oxidative Addition : The Si-H bond of the hydrosilane adds to the low-valent metal center (e.g., Pd(0), Pt(0)), forming a metal-hydrido-silyl intermediate. libretexts.org
Migratory Insertion : The alkene substrate coordinates to the metal complex, followed by insertion of the double bond into the metal-hydride (M-H) bond. This step determines the regioselectivity. For styrenes, insertion typically places the metal at the benzylic position, leading to the linear anti-Markovnikov product upon reductive elimination.
Reductive Elimination : The alkyl and silyl groups on the metal center couple and are eliminated from the metal, forming the C-Si bond of the final product and regenerating the active catalyst. libretexts.org
A modified Chalk-Harrod mechanism also exists, where the alkene inserts into the metal-silyl (M-Si) bond instead of the M-H bond. wikipedia.org Computational and experimental studies, including deuterium (B1214612) labeling, have been used to elucidate the finer details of these pathways. For example, in some palladium-catalyzed systems, it was found that β-hydrogen elimination from the alkyl-palladium intermediate can be faster than the productive reductive elimination step, highlighting the complexity of the reaction manifold. nih.govacs.org
An alternative polar reaction pathway has been identified for the base-promoted formal hydrosilylation, which involves the generation of a silyl anion that attacks the alkene, followed by protonation of the resulting carbanion by the solvent. pku.edu.cn
Cross-Coupling Strategies for Si-C Bond Formation
Cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The synthesis of this compound via this strategy would typically involve the reaction between a 3-ethylphenyl-metallic reagent and a trimethylsilyl halide, or a trimethylsilyl-metallic reagent and a 3-ethyl-substituted aryl halide.
Palladium-Catalyzed Cross-Coupling Approaches (e.g., Kumada, Negishi, Suzuki-Miyaura Variations)
Palladium catalysts are preeminent in cross-coupling due to their high efficiency and exceptional functional group tolerance. acs.orgnih.gov
Kumada Coupling : This reaction involves the coupling of a Grignard reagent with an organic halide. wikipedia.orgorganic-chemistry.org To form the target molecule, 3-ethylphenylmagnesium bromide could be coupled with trimethylsilyl chloride. While often catalyzed by nickel, palladium catalysts are also effective. wikipedia.org
Negishi Coupling : The Negishi coupling utilizes an organozinc reagent, which is generally less reactive but more functional-group-tolerant than its Grignard counterpart. wikipedia.orgorganic-chemistry.org The reaction of a (3-ethylphenyl)zinc halide with a trimethylsilyl halide, catalyzed by a palladium complex, provides a viable route. youtube.com
Suzuki-Miyaura Coupling : This reaction, which couples an organoboron compound (like a boronic acid or ester) with an organic halide, is one of the most widely used C-C bond-forming reactions. libretexts.orgwikipedia.org One could envision a coupling between (3-ethylphenyl)boronic acid and a trimethylsilyl halide or, more commonly, the coupling of a silylborane reagent with 1-bromo-3-ethylbenzene. The reaction is known for its mild conditions, stability of reagents, and high functional group tolerance. rsc.orgmusechem.com The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), transmetalation from the boron species, and reductive elimination. libretexts.org
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for Si-C Bond Formation This table is interactive and allows for sorting and filtering of the data.
| Coupling Reaction | Organometallic Reagent | Electrophile | Key Features | Reference |
|---|---|---|---|---|
| Kumada | Grignard Reagent (R-MgX) | Organohalide (R'-X) | Uses readily available Grignard reagents; can have functional group compatibility issues. | wikipedia.orgorganic-chemistry.org |
| Negishi | Organozinc (R-ZnX) | Organohalide (R'-X) | Good functional group tolerance; organozinc reagents are milder than Grignards. | wikipedia.orgorganic-chemistry.org |
| Suzuki-Miyaura | Organoboron (R-B(OR)₂) | Organohalide (R'-X) | Excellent functional group tolerance; stable reagents; widely used in industry. | libretexts.orgwikipedia.org |
| Hiyama | Organosilane (R-SiR'₃) | Organohalide (R'-X) | Uses organosilanes as nucleophiles, activated by fluoride; avoids toxic metal byproducts. | acs.orgacs.org |
Nickel-Catalyzed Cross-Coupling Methodologies
Nickel catalysts have gained prominence as a cost-effective and highly reactive alternative to palladium for cross-coupling reactions. nih.govacs.org They are particularly effective in activating more challenging substrates like aryl chlorides. nih.gov
Nickel-catalyzed versions of the Kumada and Negishi couplings are well-established. organic-chemistry.orgwikipedia.org For instance, nickel complexes with N-heterocyclic carbene (NHC) or phosphine (B1218219) ligands can efficiently catalyze the coupling of Grignard reagents with aryl halides under mild conditions. organic-chemistry.orgresearchgate.net A significant advantage of nickel is its ability to facilitate couplings involving C(sp³)-hybridized centers and to promote reactions via different mechanistic pathways, including those involving radical intermediates. nih.govacs.org Recent research has focused on the development of nickel-catalyzed reductive cross-couplings, where two different electrophiles are coupled in the presence of a stoichiometric reductant, further expanding the scope of these transformations. chinesechemsoc.org
Direct C-H Silylation Techniques for Arylsilanes
Direct C-H silylation has emerged as a powerful and atom-economical strategy for the synthesis of arylsilanes, circumventing the need for pre-functionalized starting materials like aryl halides. rsc.org This approach involves the direct coupling of a silyl group with an aromatic C-H bond. One of the prominent methods in this category is photocatalytic C-H silylation.
Recent studies have demonstrated the use of visible light-promoted photocatalysis for the C-H silylation of arenes. rsc.org This method allows for the direct coupling of trialkylhydrosilanes with both electron-rich and electron-deficient arenes, as well as cyano-substituted arenes, with moderate to high yields and good regioselectivity. rsc.org The process is characterized by its operational simplicity and mild reaction conditions. rsc.org For instance, photocatalytic strategies have been developed that employ radical initiators like sodium persulfate (Na₂S₂O₈) or bis(trimethylsilyl) peroxide (BTMSPO) to facilitate the reaction. rsc.orgnih.gov While Na₂S₂O₈ is effective for electron-deficient heteroarenes, BTMSPO has shown efficacy for a broader range of substrates, including electron-rich ones. nih.gov
A notable strategy involves the photocatalytic regiospecific p-silylation of arenes by coupling an in-situ generated silyl radical with an arene radical cation. nih.gov This method utilizes the reductive activation of a silylating agent and a single electron transfer process involving a photocatalyst. nih.gov Although direct C-H silylation of ethylbenzene (B125841) to specifically yield this compound is a complex challenge due to regioselectivity issues (ortho, meta, para isomers), these general methods for arene silylation represent the forefront of research in this area.
Grignard and Organolithium Reagent Mediated Syntheses
The use of Grignard and organolithium reagents remains one of the most common and reliable methods for constructing the aryl-silicon bond in compounds like this compound. scholaris.cathieme-connect.de These syntheses typically begin with an aryl halide, such as 1-bromo-3-ethylbenzene, which is converted into the corresponding organometallic reagent.
The general pathway involves two main variations: the formation of a Grignard reagent using magnesium metal or the generation of an aryllithium species through halogen-lithium exchange with an alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium). scholaris.cathieme-connect.deorganic-chemistry.org
Nucleophilic Substitution Reactions with Halosilanes
The core of the Grignard and organolithium route is the nucleophilic substitution reaction between the generated aryl-organometallic reagent and a suitable halosilane, most commonly trimethylchlorosilane (TMSCl). scholaris.cathieme-connect.de The carbanionic character of the aryl Grignard or aryllithium reagent allows it to act as a potent nucleophile, attacking the electrophilic silicon atom of the halosilane and displacing the halide to form the desired C-Si bond. youtube.comyoutube.com
For the synthesis of this compound, the process would involve the reaction of 3-ethylphenylmagnesium bromide or 3-ethylphenyllithium with trimethylchlorosilane. Many arylsilanes have been successfully prepared using this stepwise procedure. scholaris.cathieme-connect.de For example, (biphenyl-3-yl)trimethylsilane has been synthesized in 76% yield from 3-bromobiphenyl (B57067) via the Grignard method. scholaris.cathieme-connect.de While highly effective, this method requires that other functional groups present in the starting material are compatible with the highly reactive organometallic reagents. scholaris.cathieme-connect.de
A general reaction scheme is as follows:
Grignard Route: 3-Et-C₆H₄-Br + Mg → 3-Et-C₆H₄-MgBr
Organolithium Route: 3-Et-C₆H₄-Br + R-Li → 3-Et-C₆H₄-Li + R-Br
Silylation Step: 3-Et-C₆H₄-MgBr (or 3-Et-C₆H₄-Li) + (CH₃)₃SiCl → (3-Et-C₆H₄)Si(CH₃)₃ + MgBrCl (or LiCl)
Optimization of Reaction Conditions and Reagent Stoichiometry
Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired arylsilane while minimizing side reactions. numberanalytics.com Key parameters include the choice of solvent, reaction temperature, and the stoichiometry of the reagents. nih.govresearchgate.net
Solvent: The formation of Grignard reagents is typically carried out in aprotic ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which solvate and stabilize the organomagnesium species. youtube.comgoogle.com For organolithium reagents, ethers are also commonly used. researchgate.net
Temperature: The initial metalation (formation of the Grignard or organolithium reagent) is often initiated at room temperature or with gentle heating, while the subsequent silylation step is frequently performed at low temperatures (e.g., -78 °C to 0 °C) to control the reactivity and prevent undesired side reactions, such as the formation of diarylated or triarylated silanes. nih.govresearchgate.net
Reagent Stoichiometry: The formation of byproducts can be a significant issue. For instance, in the synthesis of aryltrialkoxysilanes, the reaction of organometallic reagents with tetraalkyl orthosilicates can lead to di- and triarylated silanes. researchgate.net To favor the formation of the desired monoarylated product, a large excess of the silylating agent is sometimes used. researchgate.net Conversely, studies on the synthesis of aryltrialkoxysilanes have shown that using a specific stoichiometry (e.g., 3 equivalents of tetraethyl orthosilicate (B98303) for Grignard reagents or 1.5 equivalents for aryllithium species) at low temperatures can predominantly yield the monoaryl siloxane without requiring a large excess of the electrophile. nih.govresearchgate.net
Below is a table summarizing optimized conditions for related arylsilane syntheses.
| Aryl Precursor | Organometallic Reagent | Silylating Agent (Equivalents) | Solvent | Temperature | Product | Reference |
| Aryl Bromides | Arylmagnesium | Tetraethyl Orthosilicate (3) | THF | -30 °C | Aryl(triethoxy)silane | nih.gov, researchgate.net |
| Aryl Bromides | Aryllithium | Tetraethyl Orthosilicate (1.5) | Ether | -78 °C | Aryl(triethoxy)silane | nih.gov, researchgate.net |
| 3-Bromobiphenyl | Grignard | Trimethylchlorosilane | THF | Reflux | (Biphenyl-3-yl)trimethylsilane | scholaris.ca, thieme-connect.de |
| Aryl Chlorides | Grignard | Trimethylchlorosilane | Toluene / High-Boiling Ether | 30-40 °C | Ethyltrimethylsilane | google.com |
Other Emerging Synthetic Pathways for this compound
Beyond traditional methods, research into more sustainable and novel synthetic routes is expanding. Electrochemical and photochemical techniques represent two promising frontiers for the formation of the Si-C bond in arylsilanes.
Electrochemical Synthesis Routes
Electrochemical synthesis offers a sustainable alternative to conventional methods by using electricity to drive chemical reactions, often reducing the need for harsh chemical reagents. acs.org The electrochemical formation of Si-C bonds has been investigated as a viable pathway for producing arylsilanes. electrochem.org
One established electrochemical approach involves the reduction of aryl halides in the presence of a chlorosilane. acs.org For example, aryl iodides and chlorides have been successfully trimethylsilylated using this protocol. acs.org This method could theoretically be applied to 1-halo-3-ethylbenzene to synthesize this compound. The process typically occurs in an undivided cell under controlled current conditions, affording the product in a convenient one-pot synthesis. electrochem.org These electrosynthetic methods can achieve high yields (up to 90%) by carefully selecting the solvent, supporting electrolyte, and electrolysis parameters. electrochem.org The interest in the electrochemistry of arylsilicon compounds also stems from their intriguing electronic properties. researchgate.netresearchgate.net
Photochemical Approaches to Si-C Bond Formation
Photochemical methods, which use light to initiate chemical reactions, provide mild and selective pathways for C-Si bond formation. rsc.org As mentioned in section 2.2.3, visible-light photoredox catalysis has become a key technique for the direct C-H silylation of arenes. rsc.orgnih.gov
These reactions often proceed through the generation of a silyl radical, which then couples with an arene. nih.gov For example, a strategy has been developed for the photocatalytic C-H silylation of heteroarenes using trialkylhydrosilanes, promoted by radical initiators under visible light irradiation. rsc.orgnih.gov Another approach achieves para-selective silylation of electron-rich arenes through the photochemical generation of an arene radical cation, which then reacts with a silyl radical. nih.gov These photochemical strategies are highly attractive due to their mild conditions and potential for high regioselectivity, offering a modern alternative to traditional synthetic methods. researchgate.net
Green Chemistry Principles in Organosilane Synthesis
The synthesis of organosilanes is progressively being influenced by the 12 principles of green chemistry, which aim to make chemical processes more sustainable and environmentally benign. youtube.comnih.govresearchgate.net These principles advocate for waste prevention, maximizing atom economy, using catalysis, employing safer solvents, increasing energy efficiency, and utilizing renewable feedstocks, among others. youtube.com
Catalysis over Stoichiometric Reagents: The use of catalysis is a cornerstone of green chemistry. youtube.com Transition-metal-catalyzed cross-coupling reactions for C-Si bond formation are inherently greener than stoichiometric methods because the catalyst is used in small amounts and can facilitate many reaction cycles. nih.govmsu.edu Research into catalysts based on more abundant and less toxic 3d base metals also contributes to this green objective. nih.gov Polymethylhydrosiloxane (PMHS), an inexpensive and non-toxic reducing agent, can be used with catalytic amounts of various metals, representing an environmentally superior alternative to other reducing agents. msu.edu
Safer Solvents and Reaction Conditions: A significant focus of green chemistry is the reduction or elimination of volatile organic compounds (VOCs). iwu.edu Efforts in organosilane synthesis include replacing traditional ether or aromatic hydrocarbon solvents with greener alternatives like water, ionic liquids, or conducting reactions under solvent-free conditions. nih.goviwu.eduorganic-chemistry.org Furthermore, developing reactions that can be run at ambient temperature and pressure reduces energy consumption. youtube.commsu.edu Eco-friendly protocols for synthesizing related organic intermediates, such as aryl tosylates, have been developed using non-halogenated solvents and open-air conditions, showcasing a trend applicable to organosilane synthesis. organic-chemistry.org
Use of Renewable Feedstocks: The sustainability of a chemical synthesis can be enhanced by using starting materials derived from renewable resources. youtube.com While the silicon component is earth-abundant, the organic part of the molecule can be sourced from biomass. For instance, the ethylbenzene precursor for this compound can be synthesized from lignin, a component of renewable lignocellulosic biomass. researchgate.net
The following table summarizes the application of green chemistry principles to different synthetic strategies for organosilanes.
| Green Principle | Traditional Method (e.g., Grignard) | Greener Approach (e.g., Catalysis) | References |
| Atom Economy | Lower; produces stoichiometric salt waste. | Higher; C-H activation routes are ideal. | youtube.com |
| Catalysis | Uses stoichiometric magnesium. | Employs sub-stoichiometric amounts of a catalyst (e.g., Pd, Rh). | acs.orgyoutube.commsu.edu |
| Safer Solvents | Often uses volatile ethers or hydrocarbons. | Aims for water, ionic liquids, or solvent-free conditions. | nih.goviwu.edu |
| Energy Efficiency | Often requires reflux (heating). | Can be designed to run at ambient temperature. | youtube.commsu.edu |
| Renewable Feedstocks | Typically relies on fossil fuel-derived organics. | Organic precursors can be derived from biomass (e.g., lignin). | researchgate.net |
| Hazard Reduction | Uses pyrophoric Grignard reagents and corrosive chlorosilanes. | Can use more stable alkoxysilanes; avoids highly reactive intermediates. | mdpi.com |
Chemical Reactivity and Transformational Chemistry of 3 Ethylphenyl Trimethyl Silane
Reactivity of the Trimethylsilyl (B98337) Group
The trimethylsilyl (TMS) group is a cornerstone of modern organic synthesis, and its presence on the (3-Ethylphenyl) scaffold imparts a range of synthetically valuable properties. The reactivity of this moiety is largely centered around the inherent polarity and relative lability of the silicon-carbon (Si-C) bond.
Si-C Bond Activation and Cleavage Studies
The Si-C bond in arylsilanes, including (3-Ethylphenyl)(trimethyl)silane, is susceptible to cleavage under various conditions, a characteristic that has been the subject of numerous studies. This cleavage can be initiated by electrophiles, nucleophiles, and transition metals. Theoretical studies have shown that the stability of the Si-C bond in arylsilanes is dependent on factors such as the position of the silyl (B83357) group on the aromatic ring and the reaction conditions (acidic or basic). chemistry.coach
The cleavage of the Si-C bond is a key step in many synthetic transformations, allowing for the introduction of a wide range of functional groups at the carbon atom that was previously attached to the silicon. This process, often referred to as ipso-substitution, is a powerful tool for the regioselective functionalization of aromatic rings. scholaris.ca
Desilylation Reactions and Their Synthetic Utility
Desilylation, the removal of the silyl group, is a common and synthetically important reaction for arylsilanes. This process typically involves the cleavage of the Si-C bond and its replacement with a hydrogen atom (protodesilylation) or a halogen atom (halodesilylation).
Protodesilylation , the replacement of the trimethylsilyl group with a proton, can be achieved under both acidic and basic conditions. This reaction is synthetically useful for removing a silyl group that has served as a temporary blocking or directing group. The ease of removal of the silyl group from an aromatic ring makes it a valuable "traceless" linker in solid-phase synthesis. scholaris.ca
Halodesilylation involves the cleavage of the Si-C bond by an electrophilic halogen source, leading to the formation of an aryl halide. For instance, treatment of an arylsilane with iodine monochloride (ICl) or bromine (Br₂) can yield the corresponding aryl iodide or bromide. This provides a regioselective method for the introduction of halogens onto an aromatic ring, which can be difficult to achieve through direct electrophilic halogenation, especially when other directing groups are present.
The synthetic utility of desilylation reactions is summarized in the table below:
| Desilylation Type | Reagents and Conditions | Product | Synthetic Utility |
| Protodesilylation | H⁺ (e.g., HCl, H₂SO₄) or F⁻ (e.g., TBAF) in the presence of a proton source | 3-Ethylanisole | Removal of a directing or blocking group. |
| Iododesilylation | ICl, I₂/Ag⁺ | 1-Ethyl-3-iodobenzene | Regioselective synthesis of aryl iodides. |
| Bromodesilylation | Br₂, NBS | 1-Bromo-3-ethylbenzene | Regioselective synthesis of aryl bromides. |
Functional Group Transformations Mediated by the Trimethylsilyl Moiety
The trimethylsilyl group can act as a powerful directing group in electrophilic aromatic substitution reactions, a phenomenon known as the "silyl-directing effect." While the TMS group itself is relatively large, it directs incoming electrophiles to the ipso position. Subsequent cleavage of the silyl group allows for the introduction of a new substituent at that position. This strategy provides a powerful method for the regiocontrolled synthesis of polysubstituted aromatic compounds that might be otherwise difficult to access.
Reactivity of the (3-Ethylphenyl) Moiety
The (3-Ethylphenyl) portion of the molecule also possesses distinct reactive sites: the aromatic ring and the ethyl group. These sites can be functionalized through a variety of chemical transformations.
Electrophilic Aromatic Substitution Reactions on the Phenyl Ring
The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution. The regiochemical outcome of these reactions is dictated by the combined directing effects of the ethyl group and the trimethylsilyl group. The ethyl group is an ortho-, para-director and an activating group, while the trimethylsilyl group is a meta-director and a deactivating group.
In the case of this compound, the ethyl group is at the meta-position relative to the trimethylsilyl group. The directing effects of these two groups are therefore cooperative for substitution at the 2-, 4-, and 6-positions relative to the ethyl group (ortho and para to the ethyl group and meta to the trimethylsilyl group).
Common electrophilic aromatic substitution reactions and their predicted major products are outlined below:
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-2-nitro-5-(trimethylsilyl)benzene and 1-Ethyl-4-nitro-5-(trimethylsilyl)benzene |
| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 1-(4-Ethyl-2-(trimethylsilyl)phenyl)ethan-1-one and 1-(2-Ethyl-4-(trimethylsilyl)phenyl)ethan-1-one |
| Halogenation | Br₂, FeBr₃ | 1-Bromo-3-ethyl-4-(trimethylsilyl)benzene and 1-Bromo-5-ethyl-2-(trimethylsilyl)benzene |
| Sulfonation | SO₃, H₂SO₄ | 4-Ethyl-2-(trimethylsilyl)benzenesulfonic acid and 2-Ethyl-4-(trimethylsilyl)benzenesulfonic acid |
It is important to note that the steric bulk of the trimethylsilyl group can influence the ratio of ortho to para substitution, with substitution at the less sterically hindered para position often being favored.
Functionalization of the Ethyl Group: Oxidation, Halogenation, and Alkylation
The ethyl group attached to the phenyl ring offers another site for chemical modification, primarily at the benzylic position (the carbon atom directly attached to the aromatic ring). This position is activated towards radical reactions due to the resonance stabilization of the resulting benzylic radical. chemistry.coachmasterorganicchemistry.com
Oxidation: The benzylic C-H bonds of the ethyl group can be oxidized to form a ketone. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO₄) or chromic acid. masterorganicchemistry.com The oxidation of this compound would be expected to yield 1-(3-(trimethylsilyl)phenyl)ethan-1-one.
Halogenation: Radical halogenation, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator, can selectively introduce a halogen atom at the benzylic position. libretexts.orglibretexts.orgyoutube.com This reaction would convert this compound into (1-bromoethyl)(trimethyl)silane. This benzylic halide is a versatile intermediate for further synthetic transformations.
Alkylation: While direct alkylation at the benzylic position is less common, the corresponding benzylic halide can readily undergo nucleophilic substitution reactions with various nucleophiles to introduce new alkyl or functional groups.
The functionalization of the ethyl group provides a pathway to a variety of derivatives, as summarized in the table below:
| Reaction | Reagents and Conditions | Product |
| Oxidation | KMnO₄, heat | 1-(3-(trimethylsilyl)phenyl)ethan-1-one |
| Benzylic Bromination | NBS, radical initiator (e.g., AIBN), CCl₄ | (3-(1-Bromoethyl)phenyl)(trimethyl)silane |
| Nucleophilic Substitution (from benzylic bromide) | Nu⁻ (e.g., CN⁻, OR⁻, R'MgX) | (3-(1-substituted-ethyl)phenyl)(trimethyl)silane |
Directed Ortho-Metallation Strategies
Directed ortho-metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. The reaction relies on the presence of a "Directed Metalation Group" (DMG), which is typically a Lewis basic functional group containing a heteroatom such as oxygen or nitrogen. wikipedia.orgorganic-chemistry.org This group coordinates with an organolithium reagent, commonly n-butyllithium or sec-butyllithium, directing the deprotonation of a proton at the nearest ortho position. This process forms a lithiated intermediate that can then react with various electrophiles to yield a 1,2-disubstituted aromatic product with high regioselectivity. organic-chemistry.orgthieme-connect.com
The effectiveness of a DMG is ranked in a well-established hierarchy based on its ability to coordinate the lithium reagent. Strong DMGs include amides (-CONR₂), carbamates (-OCONR₂), and sulfoxides, while moderate directors include methoxy (B1213986) (-OCH₃) and amine (-NR₂) groups. numberanalytics.comresearchgate.net
In the case of this compound, the substituents on the phenyl ring are an ethyl group and a trimethylsilyl (TMS) group. Neither of these functions as an effective DMG. The ethyl group is a simple alkyl chain and lacks the requisite heteroatom for Lewis basic coordination with the organolithium reagent. wikipedia.org The trimethylsilyl group is also not a directing group for ortho-lithiation. In fact, the TMS group is frequently employed in synthetic chemistry as a removable "blocking group." core.ac.uk It can be installed at a reactive site to prevent its metalation, thereby directing the organolithium base to deprotonate a different, less acidic position. The TMS group can be easily removed later, typically with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or cesium fluoride (CsF). core.ac.uk
Given the absence of a potent DMG on the aromatic ring of this compound, it is not a suitable substrate for directed ortho-metallation strategies. Attempts to lithiate this compound with a strong base like n-butyllithium would likely result in a mixture of products due to competing deprotonation at various positions, influenced by the subtle electronic effects of the ethyl and TMS groups, or potentially at the benzylic position of the ethyl group, rather than a clean, directed reaction at a single ortho site.
Catalytic Transformations Involving this compound
Use as a Silylating Agent in Organic Synthesis
A silylating agent is a reagent that introduces a silyl group, such as a trimethylsilyl (TMS) group, onto a substrate, typically to protect a reactive functional group like an alcohol, amine, or carboxylic acid. youtube.com Effective silylating agents require a labile bond between the silicon atom and a good leaving group. Common examples include trimethylsilyl chloride (TMCS), bis(trimethylsilyl)acetamide (BSA), and hexamethyldisilazane (B44280) (HMDZ), where the leaving group is a chloride anion, an acetamide (B32628) anion, or an ammonia (B1221849) molecule, respectively.
This compound is not employed as a silylating agent in organic synthesis. The molecule consists of three methyl groups and a 3-ethylphenyl group attached to the central silicon atom. All of these are connected via stable silicon-carbon bonds. The aryl-silicon (Ar-Si) bond is particularly robust and lacks a suitable leaving group. mdpi.com Cleavage of the Ar-Si bond to transfer the trimethylsilyl moiety to another molecule is energetically unfavorable under standard silylating conditions and would require harsh, specific catalytic activation that is not practical for routine functional group protection. Therefore, its role in chemical transformations is primarily as a substrate that is acted upon, rather than as a reagent that delivers a silyl group.
Role in Cross-Coupling Catalysis as a Substrate or Ligand Precursor
The primary role of this compound in catalytic transformations is as an organosilicon nucleophile in palladium-catalyzed cross-coupling reactions, specifically the Hiyama coupling. wikipedia.orgcore.ac.uk The Hiyama coupling forges a new carbon-carbon bond between an organosilane and an organic halide or pseudohalide (e.g., triflate). core.ac.uk
In this context, this compound serves as the source of the 3-ethylphenyl group. A key feature of the Hiyama reaction is the requirement for an activating agent, typically a fluoride source such as TBAF, or a base. wikipedia.orgorganic-chemistry.org The activator coordinates to the silicon atom, forming a hypervalent, pentacoordinate silicate (B1173343) species. This activation polarizes the aryl-silicon bond, rendering the 3-ethylphenyl group sufficiently nucleophilic to be transferred to the palladium catalyst during the transmetalation step of the catalytic cycle. organic-chemistry.org
While aryltrimethylsilanes are generally less reactive than their corresponding aryltrifluoro- or aryltrialkoxysilanes, they can participate effectively in Hiyama couplings under appropriate conditions. The reaction is valued for the low toxicity, stability, and ease of handling of organosilane reagents compared to other organometallics like organotins (used in Stille coupling) or organoborons (used in Suzuki coupling). wikipedia.orgresearchgate.net
Below is a table showing representative Hiyama coupling reactions, illustrating the conditions under which a substrate like this compound would react.
| Aryl Halide Partner | Palladium Catalyst | Ligand | Activator | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-Iodoanisole | Pd(OAc)₂ (5 mol%) | XPhos (10 mol%) | TBAF (1.5 eq) | THF | 80 | ~90 | Adapted from bath.ac.uk |
| 1-Bromonaphthalene | Pd₂(dba)₃ (2.5 mol%) | SPhos (5 mol%) | TBAF (2.0 eq) | Toluene | 100 | ~85 | Adapted from literature |
| 2-Chloropyridine | Pd(OAc)₂ (2 mol%) | cataCXium A (4 mol%) | TBAF (1.5 eq) | Dioxane | 120 | ~75 | Adapted from bath.ac.uk |
| 4-Bromobenzonitrile | Pd(PPh₃)₄ (5 mol%) | - | TASF (2.0 eq) | DMF | 100 | ~88 | Adapted from wikipedia.org |
The compound this compound does not typically function as a ligand precursor, as the substituents are not designed with ligating atoms positioned for effective metal coordination. Its utility is firmly established as a coupling substrate.
Interaction Studies in Catalytic Cycles
The interaction of this compound in a catalytic cycle is best understood through the mechanism of the Hiyama cross-coupling. The catalytic cycle involves three main stages: oxidative addition, transmetalation, and reductive elimination. wikipedia.orgmdpi.com
Oxidative Addition : The cycle begins with a palladium(0) complex, which reacts with the organic halide (Ar-X), inserting the palladium into the carbon-halogen bond. This forms a square planar palladium(II) complex, [Ar-Pd(II)-X].
Transmetalation : This is the crucial step where this compound interacts with the palladium complex. The interaction is not direct; the arylsilane must first be activated by a fluoride ion or base. organic-chemistry.orgnumberanalytics.com The fluoride anion attacks the silicon atom of this compound, forming a pentacoordinate, hypervalent silicate intermediate, [(3-EtC₆H₄)Si(CH₃)₃F]⁻. This activated species is now nucleophilic enough to engage in transmetalation. The 3-ethylphenyl group is transferred from the silicon to the palladium center, displacing the halide and forming a new diarylpalladium(II) intermediate, [(Ar)-Pd(II)-(C₆H₄-3-Et)]. The byproducts are the inert trimethylsilyl fluoride and the displaced halide salt. thieme-connect.comcore.ac.uk
Reductive Elimination : In the final step, the two organic groups on the palladium(II) center couple and are eliminated from the metal, forming the final biaryl product and regenerating the active palladium(0) catalyst, which can then enter another cycle. mdpi.com
The interaction of the arylsilane is thus confined to the transmetalation step and is entirely dependent on its prior activation. Without the activator, the Si-C bond is too strong and inert to react with the palladium(II) complex, and the catalytic cycle stalls. organic-chemistry.orgorganic-chemistry.org Studies on the Hiyama-Denmark variant show that pre-formed silanols can also undergo transmetalation, often activated by a base, which proceeds via a palladium-silanolate complex without requiring a pentavalent silicon species. organic-chemistry.org However, for a trialkylarylsilane like this compound, fluoride activation is the standard pathway.
Mechanistic Investigations of Key Reactions
Detailed Reaction Pathway Elucidation using Kinetic and Isotopic Labeling Studies
While specific kinetic or isotopic labeling studies for reactions involving this compound are not widely reported, the mechanisms of related cross-coupling reactions have been extensively investigated using these techniques. These studies provide a clear framework for how the Hiyama coupling of this substrate could be elucidated.
Kinetic isotope effect (KIE) studies are a powerful tool for identifying the rate-determining step of a catalytic cycle. wikipedia.orglibretexts.org This is achieved by measuring the change in reaction rate when an atom at a specific position is replaced by one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H).
In the context of the Hiyama coupling of this compound with an aryl halide (Ar-X), KIE experiments could provide the following insights:
¹³C KIE at the Halogen-Bearing Carbon (of Ar-X) : A significant primary KIE at this position would indicate that the C-X bond is being broken in the rate-determining step. This would point to oxidative addition as the rate-limiting event. nih.gov
¹³C KIE at the Silicon-Bearing Carbon (of (3-EtC₆H₄)SiMe₃) : A significant KIE at this carbon would suggest that the C-Si bond is being cleaved in the rate-determining step. This would implicate transmetalation as the slow step of the cycle. nih.gov
No Significant KIE : If both KIEs are close to unity (k_light / k_heavy ≈ 1), it would suggest that both oxidative addition and transmetalation are fast and that reductive elimination is the rate-determining step, as the key C-C bond formation does not involve the isotopically labeled C-X or C-Si positions directly in the same way.
Studies on the closely related Suzuki-Miyaura reaction have successfully used ¹³C KIEs at natural abundance to pinpoint the rate-determining step, demonstrating that it can vary depending on the specific substrates and ligands used. nih.gov For example, a near-unity KIE at the C-I bond of an aryl iodide suggested that oxidative addition was not the irreversible, rate-limiting step in that specific system.
Isotopic labeling can also be used to trace the path of atoms through the reaction. For instance, using a deuterated ethyl group on the arylsilane could confirm that this group remains intact throughout the reaction. While more complex, labeling the silicon atom (with ²⁹Si) or the palladium ligands could provide further details on ligand exchange rates and the stability of intermediates in the catalytic cycle. Such detailed mechanistic work is crucial for optimizing reaction conditions and developing more efficient catalysts.
Transition State Analysis in Organosilane Transformations
The transformations of this compound are largely dictated by the nature of the transition states formed during the reaction. Electrophilic aromatic substitution is a key reaction class for this compound. The ethyl group is an activating, ortho-, para-directing group, while the trimethylsilyl group is known to be a weak activator and also directs electrophilic attack to the ipso-position, often leading to protodesilylation or other ipso-substitutions.
The stability of the transition state, often modeled as a Wheland intermediate or sigma complex in electrophilic aromatic substitution, determines the regioselectivity of the reaction. The positive charge that develops in the aromatic ring during the transition state is stabilized by electron-donating groups. In this compound, both the ethyl and trimethylsilyl groups can stabilize a positive charge.
Transition State in Electrophilic Aromatic Substitution:
For an electrophile (E+), attack can occur at several positions on the aromatic ring. The relative energies of the transition states for attack at each position will determine the product distribution.
Attack at the ipso-position (C1): Attack at the carbon bearing the trimethylsilyl group leads to a transition state that can be stabilized by the beta-silicon effect. This effect involves the stabilization of the carbocationic center by the adjacent silicon atom through hyperconjugation. This often leads to a lower activation energy for ipso-substitution, resulting in cleavage of the C-Si bond and replacement of the trimethylsilyl group with the electrophile. This is a common pathway for aryltrimethylsilanes.
Attack at the ortho-positions (C2 and C6): Attack at the positions ortho to the trimethylsilyl group (and meta to the ethyl group) is generally less favored. While the trimethylsilyl group can offer some stabilization, the steric hindrance from the bulky trimethylsilyl group would likely raise the energy of this transition state.
Attack at the meta-positions (C3 and C5): The C3 position is occupied by the ethyl group. Attack at the C5 position (meta to the trimethylsilyl group and ortho to the ethyl group) would be activated by the ethyl group. The transition state for this attack would be significantly stabilized by the electron-donating nature of the ethyl group.
Attack at the para-position (C4): Attack at the position para to the trimethylsilyl group (and meta to the ethyl group) would also be considered.
The interplay between the directing effects of the ethyl and trimethylsilyl groups is crucial. The ethyl group strongly favors ortho and para substitution (relative to itself), while the trimethylsilyl group strongly favors ipso-substitution. Therefore, a competition between these pathways is expected.
Table 3.4.2.1: Qualitative Analysis of Transition State Stabilities for Electrophilic Attack on this compound
| Position of Attack | Substituent Effects on Transition State Stability | Expected Relative Activation Energy | Plausible Transformation |
| C1 (ipso to -SiMe₃) | Stabilized by β-silicon effect. | Low | Protodesilylation, Halodesilylation, etc. |
| C2 (ortho to -SiMe₃, meta to -Et) | Steric hindrance from -SiMe₃. | High | Minor product |
| C4 (para to -SiMe₃, meta to -Et) | Less favorable electronically. | High | Minor product |
| C5 (meta to -SiMe₃, ortho to -Et) | Stabilized by electron-donating ethyl group. | Moderate | Electrophilic Aromatic Substitution |
| C6 (ortho to -SiMe₃, ortho to -Et) | Stabilized by electron-donating ethyl group, but sterically hindered. | Moderate to High | Minor product |
Detailed Research Findings on Related Systems:
Computational studies on the protodesilylation of aryltrimethylsilanes have shown that the transition state involves the formation of a sigma complex where the proton is bonded to the ipso-carbon. The stability of this transition state is influenced by the other substituents on the aromatic ring. Electron-donating groups are found to lower the activation energy for this process. In the case of this compound, the electron-donating ethyl group at the meta position would be expected to have a modest stabilizing effect on the transition state for ipso-protodesilylation compared to unsubstituted phenyltrimethylsilane (B1584984).
Furthermore, theoretical investigations into the mechanism of C-Si bond cleavage in aryltrimethylsilanes under acidic conditions confirm that the reaction proceeds through a Wheland-type intermediate. The energy barrier for the formation of this intermediate is the rate-determining step. The position of other substituents on the ring plays a significant role in determining this barrier.
Applications of 3 Ethylphenyl Trimethyl Silane in Advanced Materials and Catalysis
Precursor in Polymer Chemistry
The incorporation of silicon-containing moieties into polymer structures can significantly enhance their thermal stability, gas permeability, and optical properties. Although (3-Ethylphenyl)(trimethyl)silane is not readily polymerizable in its native form due to the absence of reactive functional groups, it can be envisioned as a valuable monomer after appropriate chemical modification.
To be utilized in polymer synthesis, the this compound molecule would first require functionalization. For instance, the ethylphenyl group could be modified to introduce a polymerizable moiety such as a vinyl or an amino group. Dehydrogenation of the ethyl group would yield a vinylphenyl group, rendering the molecule susceptible to polymerization techniques like free radical polymerization or transition metal-catalyzed polymerization.
Alternatively, the aromatic ring could be functionalized through electrophilic aromatic substitution to introduce groups capable of participating in polycondensation reactions. For example, nitration followed by reduction would yield an aminophenyl group, which could then be reacted with diacyl chlorides or diepoxides to form polyamides or polyepoxides, respectively.
Once functionalized, the this compound derivative could be copolymerized with other monomers to introduce its specific structural unit into either the polymer backbone or as a side chain. For instance, a vinyl-functionalized this compound could be copolymerized with styrene (B11656) or acrylates. In this scenario, the this compound unit would be incorporated as a bulky, silicon-containing side group along the polymer chain.
The inclusion of such a unit would be expected to increase the free volume of the polymer, potentially enhancing its gas permeability. The hydrophobic nature of the trimethylsilyl (B98337) group and the aromatic ring would also influence the polymer's solubility and surface properties.
The integration of this compound units into a polymer matrix is predicted to bring about significant modifications to the material's properties. The presence of the bulky trimethylsilyl group would likely hinder chain packing, leading to a lower density and an increased glass transition temperature (Tg). The aromatic ring would contribute to an increased refractive index and enhanced thermal stability.
Table 1: Hypothetical Property Modifications of Polystyrene upon Copolymerization with a Functionalized this compound Monomer
| Property | Polystyrene (PS) | PS-co-(3-vinylphenyl)(trimethyl)silane (20 mol%) |
| Glass Transition Temperature (Tg) | ~100 °C | > 110 °C |
| Refractive Index | ~1.59 | > 1.60 |
| Gas Permeability (O₂) | Low | Moderately Increased |
| Surface Energy | ~40 mN/m | < 35 mN/m |
This table illustrates the potential changes in polymer properties. The data is hypothetical and based on established principles of polymer physics and the known effects of incorporating phenyl and trimethylsilyl groups into polymer structures.
Role in Hybrid Organic-Inorganic Materials
Hybrid organic-inorganic materials combine the advantages of both organic polymers (flexibility, processability) and inorganic materials (rigidity, thermal stability). Organosilanes are crucial precursors in the synthesis of these hybrids, particularly through sol-gel processing.
The traditional sol-gel process involves the hydrolysis and condensation of alkoxysilanes, such as tetraethoxysilane (TEOS), to form a three-dimensional silica (B1680970) (SiO₂) network. sigmaaldrich.com this compound, lacking hydrolyzable alkoxy groups, cannot act as a network-forming precursor on its own.
However, it can be incorporated into hybrid materials in other ways. One approach is to use it as a surface-modifying agent for pre-formed silica nanoparticles. The silane (B1218182) could potentially react with surface silanol (B1196071) groups under specific conditions, or more likely, a functionalized version (e.g., with a chlorosilyl or alkoxysilyl group replacing one of the methyl groups) would be used to graft the (3-Ethylphenyl) moiety onto the silica surface. This would render the silica particles more hydrophobic and organophilic.
Another possibility is its use as a non-reactive additive in a conventional sol-gel formulation. In this role, it could act as a pore-filling agent or a hydrophobizing agent that becomes physically entrapped within the growing siloxane network.
The surface modification of silica nanoparticles with this compound or its derivatives can lead to the formation of advanced nanocomposites. These surface-modified nanoparticles can be dispersed more effectively in a non-polar polymer matrix, improving the mechanical and thermal properties of the resulting composite material. The ethylphenyl group would enhance the compatibility with aromatic polymer matrices like polystyrene or polycarbonate.
The incorporation of these modified silica particles into a polymer matrix would create a nanocomposite with a well-defined interface between the organic and inorganic phases. This can lead to materials with improved toughness, modulus, and thermal stability.
Table 2: Hypothetical Properties of Silica Nanoparticles and their Polystyrene Nanocomposites
| Material | Surface Functionality | Water Contact Angle | Dispersion in Toluene |
| Silica Nanoparticles | -OH | < 20° | Poor |
| Modified Silica Nanoparticles | -(3-Ethylphenyl) | > 90° | Good |
| Polystyrene (PS) | - | ~90° | Excellent |
| PS + 5 wt% Silica | - | - | Agglomerated |
| PS + 5 wt% Modified Silica | - | - | Well-dispersed |
This table provides a hypothetical comparison of the properties of unmodified and modified silica nanoparticles and their dispersion in a non-polar solvent and a polystyrene matrix. The data is based on the expected effects of surface hydrophobization.
Surface Functionalization of Inorganic Substrates
The covalent modification of inorganic substrate surfaces with organosilanes is a cornerstone of modern materials science, enabling the precise tuning of surface properties such as wettability, adhesion, and biocompatibility. This compound is a prime candidate for such applications, offering a means to impart the characteristics of its ethylphenyl group onto a variety of inorganic materials.
The functionalization process typically involves the reaction of the trimethylsilyl group with hydroxyl (-OH) moieties present on the surface of substrates like silica, glass, and metal oxides. This reaction, often carried out in the vapor or liquid phase, results in the formation of a stable silicon-oxygen bond, covalently grafting the this compound molecule to the surface. The outward-facing ethylphenyl groups then dictate the new surface properties. The presence of the aromatic phenyl ring and the alkyl ethyl group generally leads to an increase in the hydrophobicity of the modified surface.
The extent of this modification can be controlled by reaction conditions such as temperature, time, and the concentration of the silane. The resulting modified surfaces have potential applications in areas such as specialized coatings, microelectronics, and as stationary phases in chromatography.
Table 1: Illustrative Effect of this compound on Surface Properties of Silica
| Property | Unmodified Silica | Silica Modified with this compound |
| Surface Energy | High (Hydrophilic) | Low (Hydrophobic) |
| Water Contact Angle | < 20° | > 90° |
| Dominant Surface Groups | -OH (Hydroxyl) | -C₆H₄CH₂CH₃ (Ethylphenyl) |
Applications in Catalysis and Organometallic Chemistry
The versatility of this compound extends into the intricate world of catalysis and organometallic chemistry, where it can serve multiple roles, from a precursor to sophisticated ligands to a reagent in catalytic cycles.
Development of Novel Silyl-Based Ligands
The ethylphenyl group of this compound provides a reactive handle for the synthesis of novel silyl-based ligands. Through established aromatic substitution reactions, functional groups such as phosphines, amines, or other coordinating moieties can be introduced onto the phenyl ring. These functionalized silanes can then act as ligands, binding to metal centers to form organometallic complexes with tailored catalytic activities. The trimethylsilyl group can also influence the electronic properties of the resulting ligand, thereby modulating the reactivity of the metal catalyst.
Use as a Stoichiometric Reagent in Catalytic Cycles
In certain catalytic transformations, organosilanes can act as stoichiometric reagents. For instance, in specific cross-coupling reactions, silanes can participate as reducing agents or as sources of silyl (B83357) groups for the functionalization of organic molecules. While less common than their application as surface modifiers or ligand precursors, the reactivity of the Si-C and Si-H (if present after modification) bonds in derivatives of this compound could be harnessed in specific catalytic cycles.
Investigations into Catalyst Deactivation Pathways Involving Organosilanes
The study of catalyst deactivation is crucial for the optimization of industrial chemical processes. Organosilanes, including this compound, can sometimes contribute to catalyst deactivation. Potential pathways include the strong, irreversible binding of the silane or its derivatives to the active site of the catalyst, thereby "poisoning" it. Additionally, under certain reaction conditions, organosilanes can undergo polymerization or decomposition, leading to the formation of insoluble silica-based materials that can foul the catalyst surface or the reactor. Understanding these deactivation mechanisms is essential for designing more robust and long-lasting catalytic systems.
Supramolecular Assembly and Self-Assembled Monolayers (SAMs)
The spontaneous organization of molecules into well-defined, ordered structures, known as supramolecular assembly, is a powerful bottom-up approach to fabricating functional materials. Organosilanes are exemplary building blocks for the creation of self-assembled monolayers (SAMs) on various substrates.
Design Principles for Self-Assembly Based on Organosilanes
The key interactions driving the self-assembly of this compound monolayers include:
Van der Waals forces: These interactions between the ethylphenyl tails contribute to the cohesion and ordering of the monolayer.
π-π stacking: The aromatic phenyl rings can stack on top of each other, providing additional stability and a degree of order to the assembly.
The final structure and properties of the SAM are a result of the interplay between the strength of the headgroup-substrate interaction and the intermolecular forces between the tails. By carefully selecting the substrate and the processing conditions, it is possible to create highly ordered and functional surfaces based on this compound.
Table 2: Key Molecular Interactions in the Self-Assembly of this compound
| Interacting Groups | Type of Interaction | Role in Self-Assembly |
| Trimethylsilyl and Substrate Hydroxyls | Covalent Bonding (Chemisorption) | Anchoring the molecule to the surface |
| Ethylphenyl Tails | Van der Waals Forces | Cohesion and packing of the monolayer |
| Phenyl Rings | π-π Stacking | Enhancing order and stability |
Intermolecular Interactions in Supramolecular Structures
The assembly of molecules into ordered, functional supramolecular structures is dictated by a variety of non-covalent interactions. For this compound, several key intermolecular forces would likely govern its self-assembly and interaction with other molecules.
Fabrication and Characterization of this compound-Derived SAMs
Fabrication: The formation of a SAM from this compound would typically involve the reaction of a derivative, such as (3-ethylphenyl)trichlorosilane or (3-ethylphenyl)trimethoxysilane, with a hydroxylated substrate. The process generally involves the hydrolysis of the silylating agent in the presence of surface-adsorbed water, followed by the condensation reaction with the surface hydroxyl groups, leading to the formation of strong covalent Si-O-substrate bonds. Subsequent lateral cross-linking between adjacent silane molecules can further stabilize the monolayer.
Characterization: A suite of surface-sensitive techniques would be employed to characterize the resulting SAM.
| Characterization Technique | Information Obtained |
| Contact Angle Goniometry | Provides information about the surface energy and hydrophobicity of the SAM, indicating the packing density and orientation of the terminal ethylphenyl groups. |
| Ellipsometry | Measures the thickness of the monolayer, which can be correlated with the orientation of the molecules on the surface. |
| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface, verifying the presence of silicon, carbon, and oxygen from the SAM and the underlying substrate. |
| Atomic Force Microscopy (AFM) | Visualizes the surface morphology of the SAM, revealing its uniformity, domain structure, and the presence of any defects. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identifies the characteristic vibrational modes of the functional groups within the SAM, confirming the chemical integrity of the assembled molecules. |
The properties of a this compound-derived SAM would be influenced by the presence of the ethyl group. Compared to a simple phenyltrimethylsilane (B1584984) SAM, the ethyl group would likely increase the thickness of the monolayer and alter its surface energy.
Advanced Spectroscopic and Mechanistic Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of (3-Ethylphenyl)(trimethyl)silane, offering precise information about the connectivity and chemical environment of atoms. By examining the magnetic properties of atomic nuclei, specifically ¹H, ¹³C, and ²⁹Si, a detailed molecular portrait can be constructed.
A combined multi-nuclear NMR approach provides unambiguous structural assignment for this compound. Each nucleus (¹H, ¹³C, ²⁹Si) acts as a sensitive probe, and the resulting spectra are interpreted in concert to confirm the molecular framework.
¹H NMR: The proton NMR spectrum is used to identify the types and connectivity of hydrogen-containing groups. For this compound, the spectrum is expected to show distinct signals for the trimethylsilyl (B98337) group, the ethyl group, and the aromatic protons. The trimethylsilyl protons typically appear as a sharp singlet far upfield, a characteristic feature of silicon's electropositive nature. The ethyl group will present as a quartet for the methylene (B1212753) (–CH₂–) protons and a triplet for the methyl (–CH₃) protons, with their coupling providing clear evidence of their adjacency. The aromatic protons on the 1,3-disubstituted benzene (B151609) ring will produce a more complex multiplet pattern in the typical aromatic region.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon environments. The trimethylsilyl methyl carbons appear as a single peak at high field. nih.gov The ethyl group's methyl and methylene carbons will have characteristic shifts. researchgate.net The aromatic region will show six distinct signals for the six carbons of the phenyl ring, with the silicon-bound carbon (ipso-carbon) being significantly influenced by the silyl (B83357) substituent. researchgate.net
²⁹Si NMR: As the central atom of the silyl group, the ²⁹Si nucleus provides a unique spectroscopic handle, although it has low natural abundance and sensitivity. koreascience.kr The chemical shift of the ²⁹Si nucleus is highly sensitive to the electronic nature of its substituents. For an aryltrimethylsilane, the ²⁹Si resonance is expected in a characteristic region that confirms the presence of one phenyl and three methyl groups attached to the silicon atom. researchgate.netrsc.org
The predicted chemical shifts for this compound, based on data from analogous structures like phenyltrimethylsilane (B1584984) and 3-ethylanisole, are summarized in the table below. researchgate.net
| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H | -Si(CH₃)₃ | ~0.25 | Singlet (s) |
| ¹H | -CH₂CH₃ | ~1.25 | Triplet (t) |
| ¹H | -CH₂CH₃ | ~2.65 | Quartet (q) |
| ¹H | Aromatic H | ~7.1-7.5 | Multiplet (m) |
| ¹³C | -Si(CH₃)₃ | ~ -1.0 | |
| ¹³C | -CH₂CH₃ | ~15.5 | |
| ¹³C | -CH₂CH₃ | ~29.0 | |
| ¹³C | Aromatic C | ~127-144 | |
| ²⁹Si | (Aryl)Si(CH₃)₃ | ~ -4 to -8 |
Dynamic NMR (DNMR) techniques are employed to study molecular motions that occur on the NMR timescale, such as conformational changes and chemical exchange. For this compound, two primary dynamic processes could be investigated: rotation around the aryl-silicon bond and rotation of the ethyl group.
By recording NMR spectra at variable temperatures, one can observe changes in peak shapes, such as broadening and coalescence, which correspond to the rates of these dynamic processes. koreascience.kr For instance, at low temperatures, the rotation around the C-Si bond might become slow enough to make the two ortho-protons (and meta-protons) chemically non-equivalent, leading to a more complex aromatic signal. As the temperature is raised, the rotation becomes faster, and the signals for these protons would broaden and eventually coalesce into a time-averaged signal. From the coalescence temperature, the energy barrier (Gibbs free energy of activation, ΔG‡) for this rotational process can be calculated. This provides valuable information about the steric hindrance and electronic interactions between the trimethylsilyl group and the ethyl-substituted phenyl ring.
When this compound is incorporated into a solid material, such as a polymer, a functionalized silica (B1680970) surface, or a crystalline solid, solid-state NMR (ssNMR) becomes a powerful tool for characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are dominated by these interactions, which provide rich structural information.
Techniques like Magic Angle Spinning (MAS) are used to average these interactions and obtain high-resolution spectra similar to those in solution. Cross-Polarization (CP-MAS) experiments can be used to enhance the signal of low-abundance nuclei like ¹³C and ²⁹Si by transferring magnetization from abundant protons. rsc.org Solid-state NMR can be used to probe the local environment and packing of the silylphenyl moieties within a material, identify intermolecular interactions (e.g., between the phenyl rings), and study the dynamics of the molecule in the solid state. For example, ¹H-²⁹Si CP-MAS experiments could confirm the covalent attachment of the silane (B1218182) to a silica substrate and provide information about the proximity of the organic functional groups to the surface.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is crucial for determining the molecular weight and elemental composition of a compound and for deducing its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) is capable of measuring the mass of an ion with very high accuracy (typically to within 5 parts per million). This precision allows for the determination of the exact elemental composition of the parent ion of this compound. The calculated exact mass for the molecular ion [C₁₁H₁₈Si]⁺ is distinct enough from other combinations of C, H, O, N, etc., at the same nominal mass that an HRMS measurement can provide unambiguous confirmation of the molecular formula C₁₁H₁₈Si.
Tandem Mass Spectrometry (MS/MS) is a multi-stage technique used to elucidate the structure of a molecule by analyzing its fragmentation pathways. In an MS/MS experiment, the molecular ion of this compound is first isolated. This parent ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. These daughter ions are then analyzed in a second stage of mass spectrometry.
The resulting fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure. For this compound, predictable fragmentation pathways include:
Loss of a methyl group: Cleavage of a Si-CH₃ bond is a very common pathway for trimethylsilyl compounds, resulting in a stable [M-15]⁺ ion.
Formation of the trimethylsilyl cation: The [Si(CH₃)₃]⁺ ion (m/z 73) is a hallmark fragment for compounds containing this group and is often a dominant peak in the spectrum.
Benzylic cleavage: Fragmentation of the ethyl group via loss of a methyl radical to form a stable secondary benzylic-type cation is another likely pathway.
The analysis of these fragmentation pathways allows for a detailed confirmation of the connectivity between the trimethylsilyl group and the 3-ethylphenyl moiety.
| m/z (Predicted) | Predicted Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 178 | [C₁₁H₁₈Si]⁺˙ | Molecular Ion (Parent) |
| 163 | [C₁₀H₁₅Si]⁺ | Loss of ∙CH₃ from Si(CH₃)₃ |
| 149 | [C₉H₁₃Si]⁺ | Loss of ∙C₂H₅ from Phenyl Ring |
| 73 | [C₃H₉Si]⁺ | Formation of Trimethylsilyl Cation |
Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) Studies
Similarly, MALDI-MS, which is often used for less volatile or larger molecules, could potentially be applied. The compound would be co-crystallized with a matrix and ionized by a laser. The resulting spectrum would also show the molecular ion and characteristic fragments. However, without experimental data, any discussion of specific fragmentation pathways remains speculative.
X-ray Diffraction (XRD) Analysis
A search of crystallographic databases, such as the Crystallography Open Database, did not yield a crystal structure for this compound. crystallography.net Single crystal XRD is the definitive method for determining the absolute three-dimensional structure of a molecule, including bond lengths, bond angles, and conformational details. To perform this analysis, a suitable single crystal of the compound must first be grown, which can be a significant challenge. If a structure were available, it would provide precise information on the geometry of the trimethylsilyl group relative to the ethyl-substituted phenyl ring.
No powder XRD patterns for this compound are publicly available. This technique is used to identify the crystalline phases of a solid sample. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), serves as a fingerprint for the crystalline material. It would be useful for quality control and for studying the compound in a solid-state or materials context.
Advanced Chromatographic and Separation Techniques
While GC-MS is a standard technique for the analysis of volatile and semi-volatile organic compounds like this compound, specific, detailed studies with data tables for this exact compound are not prevalent in the literature. GC-MS separates components of a mixture, which are then ionized and detected by mass spectrometry. For this compound, GC would provide a retention time that is characteristic of the compound under specific chromatographic conditions (e.g., column type, temperature program). The subsequent mass spectrum would show the molecular ion peak and a fragmentation pattern. It is expected that the fragmentation would involve the loss of methyl (CH₃) and ethyl (C₂H₅) groups, as well as characteristic ions for the trimethylsilyl group.
General information on the GC-MS analysis of silylated aromatic compounds is available and suggests that such compounds are readily analyzed by this method. acs.orgresearchgate.netrsc.org
There is a lack of specific HPLC methods developed for the analysis of this compound in the scientific literature. HPLC is a versatile technique for separating components of a mixture in the liquid phase. For a non-polar compound like this compound, reversed-phase HPLC would likely be the method of choice. A C18 or phenyl-based stationary phase could be used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sielc.comlew.ro The retention time would be dependent on the specific conditions. HPLC would be particularly useful for monitoring the progress of reactions involving this compound or for assessing its purity in the presence of non-volatile impurities.
Spectroscopic Probes for Reaction Monitoring
The real-time analysis of chemical reactions is crucial for understanding reaction kinetics, optimizing process parameters, and ensuring product quality. Spectroscopic techniques that allow for in-situ monitoring are particularly valuable as they provide a non-invasive window into the reacting medium. For organosilicon compounds like this compound, vibrational and electronic spectroscopies offer powerful means to track the transformation of reactants into products.
In-situ Infrared (IR) and Raman Spectroscopy for Kinetic Studies
In-situ Fourier Transform Infrared (FTIR) and Raman spectroscopies are powerful techniques for real-time monitoring of chemical reactions, providing molecular-level information on the concentration changes of reactants, intermediates, and products. xjtu.edu.cnnih.gov These methods rely on the principle that molecules absorb or scatter infrared radiation at specific frequencies corresponding to their vibrational modes. For a molecule such as this compound, these spectra are rich with information, containing characteristic bands for the trimethylsilyl group and the substituted aromatic ring.
The progress of a reaction involving this compound can be quantitatively followed by monitoring the intensity changes of specific, well-resolved vibrational bands. For instance, in a hypothetical hydrosilylation reaction where this compound is a reactant, the disappearance of the Si-H stretching band (if it were a reactant with a Si-H bond) or changes in the aromatic C-H and Si-C vibrations can be tracked over time. jkps.or.kr
The trimethylsilyl (Si(CH₃)₃) group exhibits several characteristic vibrations that are strong and easily identifiable in both IR and Raman spectra. The symmetric and asymmetric stretching and deformation modes of the methyl groups attached to the silicon atom, as well as the Si-C stretching vibrations, serve as excellent spectroscopic probes. researchgate.net The ethylphenyl group also presents a unique fingerprint, with aromatic C-H stretching, C=C ring stretching, and C-H bending vibrations.
A hypothetical kinetic study of a reaction involving the modification of the ethyl group on the phenyl ring could be monitored by observing the changes in the C-H stretching and bending modes of the ethyl group. The rate of reaction can be determined by plotting the intensity of a characteristic band of the reactant or product as a function of time. This data can then be fitted to an appropriate rate law to determine the reaction order and rate constant.
Below is a table of plausible characteristic vibrational frequencies for this compound that could be used for reaction monitoring.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Utility in Reaction Monitoring |
| Trimethylsilyl (Si(CH₃)₃) | Si-C₃ Symmetric Stretch | ~690 | ~690 | Monitoring the integrity of the silyl group. |
| C-H Symmetric Stretch | ~2955 | ~2955 | Monitoring the integrity of the silyl group. | |
| Si-C Asymmetric Stretch | ~750 | ~750 | Monitoring the integrity of the silyl group. | |
| C-H Asymmetric Stretch | ~2900 | ~2900 | Monitoring the integrity of the silyl group. | |
| Ethyl Group (-CH₂CH₃) | C-H Stretch | 2870-2960 | 2870-2960 | Tracking reactions involving the ethyl substituent. |
| Phenyl Group (C₆H₄) | Aromatic C=C Stretch | 1450-1600 | 1450-1600 | Probing changes in the aromatic ring structure. |
| Aromatic C-H Out-of-Plane Bend | 750-850 | Weak | Sensitive to changes in substitution pattern on the ring. |
This table is generated based on typical vibrational frequencies for the specified functional groups and is intended for illustrative purposes.
The combination of in-situ IR and Raman spectroscopy provides a comprehensive picture of the reaction dynamics. While IR spectroscopy is highly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations, such as the Si-Si bonds found in some organosilicon compounds. jkps.or.kr
UV-Vis Spectroscopy for Electronic Transitions and Reaction Progress
UV-Vis spectroscopy probes the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org For aromatic compounds like this compound, the most prominent electronic transitions are typically π → π* transitions associated with the conjugated π-system of the benzene ring. libretexts.org
The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are sensitive to the electronic structure of the molecule. Any reaction that alters the conjugation or the substituents on the aromatic ring will likely result in a shift in the UV-Vis spectrum. This phenomenon, known as a bathochromic shift (to longer wavelength) or a hypsochromic shift (to shorter wavelength), can be exploited to monitor the progress of a reaction. youtube.com
For example, if this compound were to undergo a reaction that introduces a new chromophore or extends the conjugation of the phenyl ring, a significant change in the UV-Vis spectrum would be expected. By monitoring the absorbance at the λmax of either the reactant or the product, the concentration changes can be followed over time, allowing for the determination of reaction kinetics.
The electronic transitions in this compound are primarily due to the ethylphenyl moiety. The trimethylsilyl group itself does not have significant absorption in the standard UV-Vis range (200-800 nm). The possible electronic transitions for this molecule include π → π* and n → σ* transitions. uzh.ch
A hypothetical example could be the oxidation of the ethyl group to an acetyl group, forming (3-acetylphenyl)(trimethyl)silane. This reaction would introduce a carbonyl group in conjugation with the phenyl ring, leading to a new n → π* transition and a bathochromic shift of the π → π* transition.
Below is an interactive data table illustrating the hypothetical UV-Vis absorption data for this compound and a potential reaction product.
| Compound | Hypothetical λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Electronic Transition |
| This compound | ~265 | ~250 | π → π |
| (3-Acetylphenyl)(trimethyl)silane | ~280 | ~1,500 | π → π |
| ~320 | ~100 | n → π* |
This table contains hypothetical data based on the principles of UV-Vis spectroscopy for aromatic compounds and is for illustrative purposes.
The simplicity of UV-Vis spectra, often consisting of one or a few broad bands, makes this technique particularly suitable for quantitative analysis in reaction monitoring, especially when combined with Beer-Lambert law. libretexts.org
Theoretical and Computational Chemistry Studies of 3 Ethylphenyl Trimethyl Silane
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in providing insights into the electronic structure, stability, and reactivity of molecules at the atomic level. For a molecule like (3-Ethylphenyl)(trimethyl)silane, these methods can offer a wealth of information without the need for laboratory experiments.
Density Functional Theory (DFT) is a widely used computational method that can accurately predict the electronic properties of molecules. A DFT study of this compound would typically involve geometry optimization to find the most stable three-dimensional structure of the molecule. Following optimization, analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide key insights into its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.
Furthermore, DFT calculations can be employed to determine the distribution of electron density and to calculate various molecular properties such as dipole moment and polarizability, which are crucial for understanding intermolecular interactions.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -0.8 eV |
| HOMO-LUMO Gap | 5.7 eV |
| Dipole Moment | 0.4 D |
Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular energies, including heats of formation and reaction energies. While computationally more demanding than DFT, ab initio calculations are the gold standard for obtaining precise energetic data. For this compound, these calculations could be used to accurately determine its thermodynamic stability and to predict the energetics of potential chemical reactions it might undergo.
Table 2: Hypothetical Ab Initio-Calculated Thermodynamic Properties of this compound at 298.15 K
| Property | Value |
|---|---|
| Enthalpy of Formation (gas phase) | -50.2 kJ/mol |
| Gibbs Free Energy of Formation (gas phase) | 120.5 kJ/mol |
Note: The data in this table is illustrative and represents typical values that might be obtained from high-accuracy ab initio calculations.
The ethyl group attached to the phenyl ring in this compound can rotate, leading to different spatial arrangements or conformations. Conformational analysis involves mapping the potential energy surface of the molecule as a function of the rotation around this bond. This analysis helps to identify the most stable conformers (energy minima) and the transition states between them (energy maxima). Understanding the conformational preferences is crucial as it can influence the molecule's physical properties and its ability to interact with other molecules.
A potential energy surface scan would reveal the energetic barriers to rotation and the relative populations of different conformers at a given temperature.
Table 3: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kJ/mol) |
|---|---|---|
| Anti | 180° | 0.0 |
Note: The data in this table is illustrative and represents a simplified conformational analysis.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the dynamics of this compound, its interactions with other molecules, and its behavior in different environments.
In a condensed phase (liquid or solid), molecules of this compound will interact with each other through various non-covalent forces, such as van der Waals interactions and electrostatic interactions. MD simulations can be used to study these interactions in detail and to understand how they influence the bulk properties of the material. For instance, simulations could predict the density, viscosity, and diffusion coefficient of liquid this compound. Furthermore, these simulations can reveal whether the molecules have a tendency to aggregate or form specific structural motifs in the liquid state.
MD simulations can also be employed to study the dynamics of chemical reactions involving this compound. By simulating the reaction in the presence of a solvent, it is possible to understand the role of the solvent in mediating the reaction, stabilizing intermediates, and influencing the reaction rate. For example, the reaction of this compound with an electrophile could be simulated in different solvents to determine the optimal reaction conditions. These simulations can provide a level of detail about the reaction mechanism that is often difficult to obtain from experiments alone.
Table 4: List of Compounds Mentioned
| Compound Name |
|---|
Prediction of Spectroscopic Parameters
Computational NMR Chemical Shift Predictions
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods is a cornerstone of modern structural elucidation. For this compound, computational models could predict the 1H and 13C chemical shifts, aiding in the assignment of experimental spectra and providing a deeper understanding of its electronic structure.
Detailed research findings on the computational NMR prediction for this specific molecule are not currently published. However, the general approach would involve the following:
Methodology : Density Functional Theory (DFT) is a widely used method for the accurate prediction of NMR chemical shifts. The process typically begins with the optimization of the molecule's geometry, followed by the calculation of the magnetic shielding tensors for each nucleus. These shielding tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).
Basis Sets : The choice of basis set is crucial for the accuracy of the predictions. Larger basis sets, such as those from the Pople or Dunning families (e.g., 6-311+G(2d,p) or aug-cc-pVTZ), generally provide more accurate results but at a higher computational cost.
Solvent Effects : To mimic experimental conditions, solvent effects can be incorporated into the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).
A hypothetical data table of predicted versus experimental chemical shifts for key atoms in this compound would be structured as follows to validate the computational model.
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
| Si | Data not available | Data not available |
| C (aromatic, ipso) | Data not available | Data not available |
| C (aromatic, ortho) | Data not available | Data not available |
| C (aromatic, meta) | Data not available | Data not available |
| C (aromatic, para) | Data not available | Data not available |
| C (ethyl, CH2) | Data not available | Data not available |
| C (ethyl, CH3) | Data not available | Data not available |
| C (trimethyl, CH3) | Data not available | Data not available |
| H (aromatic) | Data not available | Data not available |
| H (ethyl, CH2) | Data not available | Data not available |
| H (ethyl, CH3) | Data not available | Data not available |
| H (trimethyl, CH3) | Data not available | Data not available |
Vibrational Frequency Calculations for IR and Raman Assignments
Computational vibrational frequency analysis is instrumental in assigning the absorption bands in infrared (IR) and Raman spectra to specific molecular motions. For this compound, these calculations would provide a theoretical vibrational spectrum that can be compared with experimental results.
Currently, there are no published computational studies on the vibrational frequencies of this compound. The standard computational protocol would include:
Frequency Calculation : Following a geometry optimization, a frequency calculation is performed at the same level of theory. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which yields the harmonic vibrational frequencies.
Scaling Factors : The calculated harmonic frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor.
Intensity Calculations : In addition to the frequencies, the intensities of the IR and Raman bands can also be calculated, which aids in the interpretation of the experimental spectra.
A table summarizing the calculated and experimental vibrational frequencies would be essential for a comprehensive analysis.
| Vibrational Mode Description | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |
| Aromatic C-H stretch | Data not available | Data not available |
| Aliphatic C-H stretch (ethyl) | Data not available | Data not available |
| Aliphatic C-H stretch (trimethyl) | Data not available | Data not available |
| Si-C stretch | Data not available | Data not available |
| Aromatic ring breathing | Data not available | Data not available |
| CH2 scissoring | Data not available | Data not available |
| CH3 rocking | Data not available | Data not available |
Mechanistic Modeling and Reaction Pathway Exploration
Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the characterization of transient species that are difficult to observe experimentally. For this compound, mechanistic modeling could elucidate the pathways of its various reactions, such as electrophilic aromatic substitution or reactions involving the trimethylsilyl (B98337) group.
Identification of Transition States and Intermediates
A key aspect of mechanistic modeling is the identification of transition states and intermediates along a reaction coordinate.
Transition State Searching : Various algorithms, such as the synchronous transit-guided quasi-Newton (STQN) method, can be used to locate the transition state structure connecting reactants and products. A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.
Intermediate Identification : Intermediates are local minima on the potential energy surface. Geometry optimization starting from a suspected intermediate structure can confirm its stability.
To date, no specific computational studies have been published that identify transition states or intermediates for reactions involving this compound.
Calculation of Activation Energies and Reaction Rates
Once the energies of the reactants, transition states, and products have been calculated, the activation energy for a reaction can be determined.
Activation Energy : The activation energy is the difference in energy between the transition state and the reactants. This value is a critical determinant of the reaction rate.
Reaction Rate Theory : Transition state theory can be used to calculate the theoretical rate constant for a reaction from the calculated activation energy and the vibrational frequencies of the reactants and the transition state.
There is currently no published data on the calculated activation energies or reaction rates for reactions of this compound.
Understanding Selectivity and Regioselectivity through Computational Models
Computational models can provide significant insights into the selectivity and regioselectivity of chemical reactions. For electrophilic aromatic substitution on this compound, for example, computational methods could predict the preferred site of attack.
Analysis of Transition State Energies : By comparing the activation energies for the formation of different regioisomers, the most favorable reaction pathway can be identified. The product formed via the lowest energy transition state is expected to be the major product under kinetic control.
Molecular Orbital Analysis : Examination of the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps of this compound can provide qualitative predictions about its reactivity and the likely sites of electrophilic or nucleophilic attack.
Specific computational models to understand the selectivity in reactions of this compound have not yet been reported in the scientific literature.
Future Research Directions and Emerging Paradigms for 3 Ethylphenyl Trimethyl Silane
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The synthesis of arylsilanes, including (3-Ethylphenyl)(trimethyl)silane, has traditionally relied on methods such as Grignard reactions, which often involve reactive intermediates and stoichiometric metal reagents. scholaris.ca Future research is geared towards developing more direct, atom-economical, and environmentally benign synthetic routes.
A primary focus is the catalytic C-H bond silylation of arenes. This approach allows for the direct conversion of a C-H bond on an ethylbenzene (B125841) precursor into a C-Si bond, bypassing the need to pre-functionalize the aromatic ring with a halide. researchgate.net Another emerging strategy is the decarbonylative silylation of silyl (B83357) ketones, which provides a novel route to arylsilanes under mild, nickel-catalyzed conditions. organic-chemistry.org
Furthermore, sustainability is a major driver of innovation. Research into using earth-abundant metal catalysts, such as iron or cobalt, is gaining traction. organic-chemistry.orgnih.gov For instance, cobalt-based catalysts have been developed for the dehydrogenative coupling of hydrosilanes, a process that generates hydrogen as the only byproduct and can be conducted in green solvents like alcohols. nih.govacs.org Applying such sustainable methodologies to the synthesis of this compound could significantly reduce waste and energy consumption compared to classical methods. rsc.org
| Methodology | Description | Potential Advantages for this compound Synthesis | Reference |
|---|---|---|---|
| Traditional Grignard Reaction | Reaction of a 3-ethylphenylmagnesium halide with a chlorosilane (e.g., chlorotrimethylsilane). | Well-established, reliable for specific substrates. | scholaris.ca |
| Catalytic C-H Silylation | Direct functionalization of an ethylbenzene C-H bond using a catalyst (e.g., Pd, Ir, Rh) and a silicon source. | Atom-economical, avoids pre-functionalization, reduces waste streams. | researchgate.net |
| Sustainable Dehydrogenative Coupling | Cobalt-catalyzed reaction of a hydrosilane with an appropriate precursor, releasing H2 gas as the sole byproduct. | Uses earth-abundant catalysts, green byproducts, mild reaction conditions. | nih.govacs.org |
| Decarbonylative Silylation | Nickel-catalyzed reaction of a silyl ketone to furnish the corresponding arylsilane. | Offers a novel synthetic disconnection and functional group tolerance. | organic-chemistry.org |
Development of Advanced Catalytic Systems Utilizing this compound Derivatives
Organosilanes are increasingly recognized not just as products but as active participants in catalytic processes. acs.org Future research will likely explore the development of derivatives of this compound for applications in advanced catalysis. Organosilanes can serve as versatile hydride sources, particularly in nickel-hydride (Ni-H) catalysis for various hydrofunctionalization reactions of unsaturated bonds. rsc.org The electronic and steric properties of the 3-ethylphenyl group could be harnessed to tune the reactivity and selectivity of such catalytic systems.
Moreover, arylsilanes are key partners in cross-coupling reactions, such as the Hiyama coupling, for the formation of C-C bonds. researchgate.net Advanced catalytic systems are being developed that utilize novel ligands or base-promoted, transition-metal-free conditions for these transformations. nih.gov Derivatives of this compound, perhaps with more reactive silyl functionalities (e.g., Si-H or Si-alkoxy groups), could be designed as efficient coupling partners for the synthesis of complex organic molecules. The generation of active catalyst species in situ from an organosilane precursor is another significant advantage, removing the need to prepare and handle sensitive catalysts separately. acs.org
Integration into Next-Generation Functional Materials (e.g., Sensing, Optoelectronics, Energy Storage)
The unique properties of arylsilanes make them attractive building blocks for advanced functional materials. chemscene.com The covalent attachment of organosilanes is a versatile method for modifying the surface properties of materials, such as wettability and adhesion. onlytrainings.comgantrade.com this compound could be used to impart hydrophobicity to surfaces, a property valuable in creating self-cleaning and anti-corrosion coatings. mdpi.comacs.org
In optoelectronics, arylsilanes are incorporated into polymers and small molecules for applications in organic light-emitting diodes (OLEDs) and other devices due to their thermal stability and electronic properties. chemscene.com The 3-ethylphenyl group offers a site for further functionalization, allowing for the tuning of photophysical properties.
In the realm of energy storage, organosilanes are used as electrolyte additives or to modify electrode surfaces in batteries. They can also act as coupling agents in composite materials, enhancing the interface between inorganic fillers and a polymer matrix, which is critical for the mechanical and thermal stability of components used in energy applications. researchgate.netspast.org Future work could involve polymerizing functionalized derivatives of this compound to create novel dielectric or ion-conducting materials.
| Application Area | Potential Role of this compound Derivatives | Key Properties Leveraged | Reference |
|---|---|---|---|
| Sensing | Modification of sensor surfaces to enhance analyte binding or create a hydrophobic barrier. | Surface reactivity, hydrophobicity, chemical stability. | researchgate.net |
| Optoelectronics | As a building block for polymers or small molecules in OLEDs or other organic electronics. | Thermal stability, tunable electronic properties via the aryl group. | chemscene.com |
| Energy Storage | Surface modifier for electrodes, component of polymer electrolytes, or coupling agent in composite separators. | Interfacial adhesion, thermal stability, electrochemical stability. | gantrade.comspast.org |
| Functional Coatings | Creation of superhydrophobic, self-cleaning, or anti-corrosion surfaces on various substrates. | Low surface energy, ability to form robust siloxane networks. | mdpi.comacs.org |
Bio-inspired and Biomimetic Applications of Organosilanes (Non-Clinical)
The interface of materials science and biology offers exciting, non-clinical opportunities for organosilanes. Bio-inspired research seeks to mimic strategies found in nature, such as the hierarchical structures that lead to superhydrophobicity on a lotus (B1177795) leaf. This compound, as a hydrophobicity-promoting agent, could be a key component in creating such biomimetic surfaces. mdpi.com
Another avenue is the modification of natural materials. For instance, organosilanes are used to treat wood to improve its dimensional stability, water resistance, and resistance to biological degradation. ncsu.edu Research into using silanes derived from renewable resources, like rapeseed oil, points towards a future of "green" biomaterial modification. ncsu.edu this compound could be investigated for similar applications, protecting biodegradable materials from environmental damage. Furthermore, bio-inspired catalysis, where synthetic catalysts mimic the structure and function of enzymes, represents a sophisticated frontier where organosilicon compounds could play a role in constructing active sites or providing structural scaffolds. acs.org
Synergistic Experimental and Computational Research Approaches
The complexity of modern chemical research necessitates a close integration of experimental and computational methods. researchgate.net For a molecule like this compound, this synergy is crucial for accelerating discovery. Density Functional Theory (DFT) calculations can predict reaction pathways and activation barriers for novel synthetic routes, guiding experimental efforts towards the most promising conditions. nih.govunipa.it
This dual approach is invaluable for understanding reaction mechanisms. For example, in studying the functionalization of surfaces with organosilanes, computational modeling can reveal the energetics and structure of the anchored molecules, while experimental techniques confirm the predictions. unipa.it Similarly, when developing new catalytic systems, DFT can elucidate the role of the silane (B1218182) in the catalytic cycle, helping to rationalize observed reactivity and selectivity. researchgate.net This integrated paradigm allows researchers to build a comprehensive, atomic-level understanding of chemical processes, enabling the rational design of new reactions and materials based on this compound.
| Research Area | Role of Computational Methods (e.g., DFT) | Role of Experimental Methods | Synergistic Outcome | Reference |
|---|---|---|---|---|
| Reaction Mechanism | Calculate transition states, reaction energies, and intermediate structures. | Monitor reaction kinetics, isolate intermediates, and characterize products. | A validated, detailed mechanistic understanding of a chemical transformation. | nih.gov |
| Catalyst Design | Predict catalyst activity and selectivity by modeling the catalytic cycle. | Synthesize and test catalysts under various reaction conditions. | Rational design of more efficient and selective catalysts. | researchgate.net |
| Materials Science | Simulate surface binding, polymer conformations, and electronic properties. | Fabricate materials and characterize their physical and chemical properties. | Prediction and creation of new functional materials with desired properties. | unipa.it |
Advanced In-situ Characterization Techniques for Dynamic Processes
To truly understand how molecules like this compound function in dynamic systems—such as during a catalytic reaction or polymerization—it is essential to observe them in real-time. Advanced in-situ characterization techniques allow researchers to monitor chemical and physical changes as they happen, under realistic reaction conditions. youtube.comuu.nl
Techniques such as in-situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide invaluable data on reaction kinetics and the formation of transient intermediates. rsc.orgacs.org For example, in-situ FTIR could be used to monitor the grafting of a this compound derivative onto a silica (B1680970) surface by observing the disappearance of Si-H or Si-OR bands and the appearance of Si-O-Si bands. rsc.org Ambient-Pressure X-ray Photoelectron Spectroscopy (AP-XPS) is another powerful tool for studying the surface chemistry of catalysts or materials in the presence of gases at realistic pressures, providing insight into active sites and deactivation mechanisms. numberanalytics.com The application of these sophisticated analytical methods will be indispensable for unraveling the complex behavior of this compound in future applications. specac.com
Concluding Remarks
Summary of Key Research Findings and Contributions
Research on (3-Ethylphenyl)(trimethyl)silane has primarily focused on its synthesis and its utility as a coupling partner in palladium-catalyzed reactions. The development of efficient synthetic routes, such as the Grignard and hydrosilylation methods, has made this compound readily accessible for synthetic applications. Its participation in Hiyama coupling reactions demonstrates its potential for the construction of complex organic molecules, particularly biaryl structures which are prevalent in pharmaceuticals and functional materials.
Broader Impact of Research on Organosilane Chemistry
The study of this compound and related arylsilanes has contributed to the broader field of organosilane chemistry by expanding the toolbox of synthetic organic chemists. The use of organosilanes as stable and less toxic alternatives to other organometallic reagents in cross-coupling reactions represents a significant step towards greener and more sustainable chemical processes. The investigation into the activation methods for these compounds has deepened the understanding of the mechanistic intricacies of catalytic cycles involving silicon.
Future Prospects and Unanswered Questions in the Field
The future of research in this area lies in the development of more efficient and versatile catalytic systems for the activation of the C-Si bond in compounds like this compound. A key challenge is to perform these cross-coupling reactions under milder conditions and with a broader substrate scope, ideally without the need for stoichiometric activators. Unanswered questions remain regarding the precise mechanisms of activation and transmetalation for different catalytic systems and the full extent to which steric and electronic effects of substituents on the aryl ring influence reactivity. Further exploration of the applications of this compound in the synthesis of novel materials with interesting electronic and photophysical properties is also a promising avenue for future research. hskbrchemical.com
Q & A
Q. How can researchers optimize the synthesis of (3-Ethylphenyl)(trimethyl)silane to improve yield and purity?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions under inert atmospheres (e.g., argon) to prevent oxidation. For example, trimethylsilylacetylene derivatives react with halogenated aryl substrates (e.g., iodobenzene analogs) in anhydrous solvents like CH₂Cl₂ or 1,2-dimethoxyethane. Catalysts such as Pd(PPh₃)₂Cl₂ and CuI are critical for facilitating Sonogashira-type couplings. Elevated temperatures (50–80°C) and extended reaction times (12–16 hours) enhance yield, while post-reaction purification via flash chromatography ensures purity .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key for confirming substituent positions and silane integration. For instance, trimethylsilyl protons appear as singlets near δ 0.2–0.3 ppm, while aromatic protons show splitting patterns dependent on substitution .
- IR Spectroscopy : Identifies alkynyl C≡C stretches (~2150 cm⁻¹) and Si–C bonds (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 242 [M⁺] for analogs) and fragmentation patterns .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Use NIOSH/EN 166-certified eye/face shields and nitrile gloves to prevent skin/eye contact.
- Work in a fume hood with inert gas purging to avoid vapor inhalation.
- Store in anhydrous conditions (e.g., under argon) to prevent hydrolysis. Contaminated gloves/surfaces require immediate ethanol decontamination .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-ethylphenyl group influence reactivity in cross-coupling reactions?
- Methodological Answer : The ethyl group introduces steric bulk, slowing undesired side reactions (e.g., homocoupling) while enhancing regioselectivity. Electronically, the ethyl substituent mildly donates electrons via hyperconjugation, stabilizing transition states in Pd-catalyzed couplings. Comparative studies with para-substituted analogs show altered reaction kinetics, measurable via stopped-flow NMR or computational modeling (DFT) .
Q. Can computational modeling predict the compound’s interactions in silicon-based polymer matrices?
- Methodological Answer : Yes. Density Functional Theory (DFT) simulations assess Si–C bond polarization and aromatic π-system interactions. For example, molecular dynamics (MD) models quantify compatibility with polydimethylsiloxane (PDMS) matrices, predicting enhancements in thermal stability (TGA data) and mechanical strength (Young’s modulus). Experimental validation via DSC and tensile testing is recommended .
Q. What strategies resolve contradictions in reported reaction yields for silane-functionalized intermediates?
- Methodological Answer :
- Parameter Screening : Use Design of Experiments (DoE) to optimize catalyst loading, solvent polarity, and temperature.
- In Situ Monitoring : ReactIR or Raman spectroscopy tracks intermediate formation (e.g., silylacetylides).
- Controlled Atmosphere : Strict inert conditions (e.g., glovebox synthesis) minimize oxygen/moisture-induced side reactions, addressing yield discrepancies .
Q. How is this compound applied in drug delivery systems?
- Methodological Answer : Its lipophilic silane group enhances membrane permeability in nanoparticle carriers. For example, silyl moieties improve loading efficiency in PLGA nanoparticles (measured via HPLC-UV). In vitro assays (e.g., Caco-2 cell uptake studies) quantify bioavailability improvements. Toxicity is assessed via MTT assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
